9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound “9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the fluorophenyl group suggests that this compound might have unique properties compared to other pyrimidines .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine core with a fluorophenyl group attached at the 9-position and two methyl groups at the 1,7-positions . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines. This could include electrophilic substitution, nucleophilic substitution, or other reactions depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the presence of the fluorophenyl and methyl groups, the overall size and shape of the molecule, and the specific electronic configuration of the atoms .Scientific Research Applications
Crystal Structures of Related Compounds : Research on related compounds, such as various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, has been conducted to understand their molecular and crystal structures. For example, a study on 7-aryl-substituted pyrido[2,3-d]pyrimidines revealed insights into their molecular structures and interactions, such as hydrogen bonding and pi-pi stacking interactions, which are crucial for understanding the properties and potential applications of these compounds (Trilleras et al., 2009).
Synthesis of Derivatives : Research has also focused on the synthesis of derivatives of similar compounds, which is crucial for the development of new materials and pharmaceuticals. For instance, the synthesis of new [c,d]-fused purinediones, including methods for obtaining various substituted compounds, provides a foundation for further exploration of similar compounds in drug development and material science (Šimů, Rybár, & Alföldi, 1995).
Biological Activities and Applications : Some derivatives of pyrimidine and purine have shown potential biological activities. For example, a study on the synthesis, crystal structure, and biological activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrated the compound's effectiveness in inhibiting the proliferation of certain cancer cell lines (Liu et al., 2016).
Chemical Properties and Reactions : Research into the chemical properties and reactions of related compounds, such as the synthesis of pyrimido [4,5-d] pyrimidines as antioxidant agents, provides insight into their potential applications in various fields, including pharmaceuticals and material science (Cahyana et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-9-7-21(11-5-3-10(17)4-6-11)15-18-13-12(22(15)8-9)14(23)19-16(24)20(13)2/h3-6,9H,7-8H2,1-2H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZCTBONZPHACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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